2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include lactones, which are produced through biotransformation using enzymes such as Acinetobacter calcoaceticus monooxygenase .
Scientific Research Applications
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, its derivatives have been shown to act as CXCR2 antagonists, inhibiting cancer metastasis by blocking the chemokine receptor .
Comparison with Similar Compounds
Similar Compounds
Isoborneol: A stereoisomer of borneol, it has a similar bicyclic framework but different stereochemistry.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: This compound has a similar core structure but includes additional methyl groups.
Uniqueness
2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
65738-51-4 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-but-3-enyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C13H22O/c1-4-5-8-13(14)11-7-6-10(9-11)12(13,2)3/h4,10-11,14H,1,5-9H2,2-3H3 |
InChI Key |
VYVHLZSQVJIPPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(CCC=C)O)C |
Origin of Product |
United States |
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